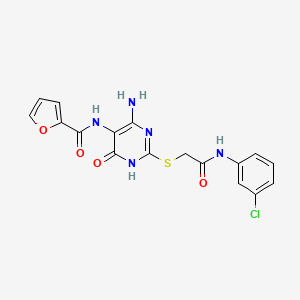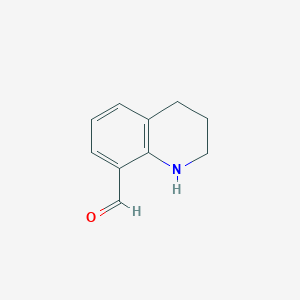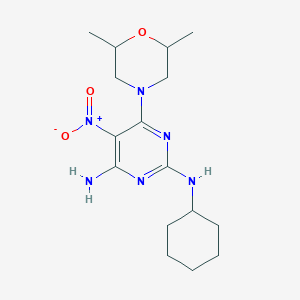![molecular formula C20H16F6N2O B2800166 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008011-66-2](/img/structure/B2800166.png)
7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Recent research has introduced methods for synthesizing these compounds, including direct methods using trifluoroacetic acid as a CF3 source. The potassium channel openers are synthesized by condensation reactions involving 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .Molecular Structure Analysis
The molecular formula of this compound is C20H16F6N2O . It is part of a broader family of fluorinated quinoxalines and quinazolinones.Chemical Reactions Analysis
The Aldol reaction of 3-(trifluoromethyl)benzaldehyde with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system has been investigated .Physical And Chemical Properties Analysis
The molecular weight of the compound is 414.3442592 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on related compounds, such as 1,2,3-triazolo[1,5-a]quinoxalines and their derivatives, has shown significant interest due to their binding affinity towards benzodiazepine and adenosine receptors. For instance, modifications to the quinoxaline structure, including the introduction of fluorine and trifluoromethyl groups, have been explored to enhance biological activity, suggesting the potential of the specified compound in similar applications. These modifications have led to compounds with good affinity towards benzodiazepine receptors and moderate affinity with low selectivity towards A(1) adenosine receptors, underscoring the importance of structural changes in medicinal chemistry (Biagi et al., 1998).
Novel Synthesis Methods
Innovative synthesis methods for creating trifluoromethyl-containing compounds have been developed, showcasing the relevance of such structural components in enhancing the properties of synthesized molecules. For example, a copper-catalyzed cascade cyclization method for synthesizing trifluoromethyl-substituted compounds highlights the growing interest in incorporating trifluoromethyl groups into complex molecules, potentially improving their bioactivity or physical properties (Meng et al., 2017).
Applications in Drug Discovery
The investigation into compounds acting through the GABAA/benzodiazepine receptor, including imidazo[1,5-a]quinoxaline amides and carbamates, reflects the ongoing research efforts to find new therapeutic agents. These studies demonstrate the potential of quinoxaline derivatives in developing new medications, suggesting that the compound could be of interest in similar pharmacological contexts (Tenbrink et al., 1994).
Propiedades
IUPAC Name |
7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O/c21-19(22,23)13-4-1-3-12(9-13)11-28-17-10-14(20(24,25)26)6-7-15(17)27-8-2-5-16(27)18(28)29/h1,3-4,6-7,9-10,16H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDVSLBFWSYKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)
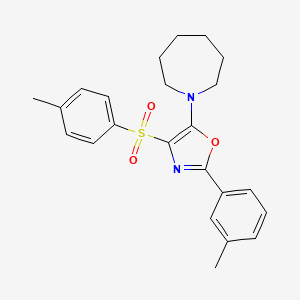
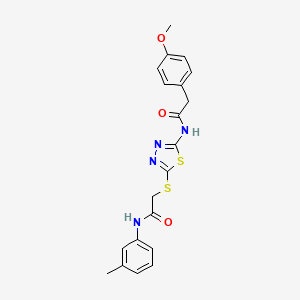
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2800089.png)
![3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2800090.png)

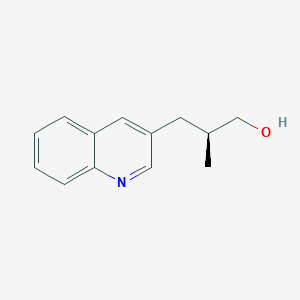


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2800097.png)

